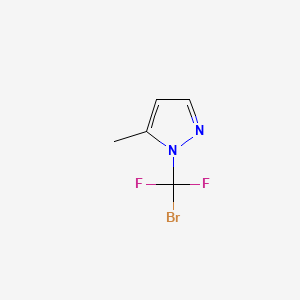

1-(bromodifluoromethyl)-5-methyl-1H-pyrazole

Description

Properties

Molecular Formula |

C5H5BrF2N2 |

|---|---|

Molecular Weight |

211.01 g/mol |

IUPAC Name |

1-[bromo(difluoro)methyl]-5-methylpyrazole |

InChI |

InChI=1S/C5H5BrF2N2/c1-4-2-3-9-10(4)5(6,7)8/h2-3H,1H3 |

InChI Key |

CCDIXKQJKNYRAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=NN1C(F)(F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromodifluoromethyl)-5-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 5-methyl-1H-pyrazole with bromodifluoromethane in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Bromodifluoromethyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming new cyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized derivatives.

Scientific Research Applications

1-(Bromodifluoromethyl)-5-methyl-1H-pyrazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(bromodifluoromethyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 1 and 5, impacting physical, chemical, and biological properties:

*Calculated from molecular formula C₅H₅BrF₂N₂.

†Estimated based on molecular formula.

Physicochemical Properties

- Lipophilicity: The bromodifluoromethyl group increases logP compared to non-halogenated analogs. For instance, 1-phenyl-5-methyl-1H-pyrazole (logP ~2.5) is less lipophilic than bromodifluoromethyl derivatives (estimated logP ~3.0).

- Thermal Stability : Trifluoromethyl analogs () exhibit higher thermal stability due to strong C-F bonds, whereas bromodifluoromethyl derivatives may decompose at elevated temperatures due to Br’s lability.

Biological Activity

1-(Bromodifluoromethyl)-5-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with bromodifluoromethyl and methyl groups. This unique structure contributes to its interaction with various biological targets, enhancing its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound is believed to modulate neurotransmitter systems and influence cellular signaling pathways, which can lead to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound has shown promise in inhibiting inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : Some studies have indicated that derivatives of pyrazole compounds may possess anticancer activity by targeting specific cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of the compound. It was found to downregulate key inflammatory markers in vitro, suggesting a mechanism that could be harnessed for therapeutic applications in chronic inflammatory conditions.

- Cancer Cell Line Testing : In vitro tests on cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways. This finding positions the compound as a potential lead for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(bromodifluoromethyl)-5-methyl-1H-pyrazole, and what challenges are encountered during its synthesis?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrazole precursors. For example, condensation of halogenated pyrazole intermediates with bromodifluoromethylating agents (e.g., bromodifluoromethyl bromide) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF . Challenges include controlling regioselectivity due to competing substitution pathways and managing the electron-withdrawing effects of the bromodifluoromethyl group, which can hinder nucleophilic attack . Optimizing reaction temperature (60–100°C) and ligand selection (e.g., XPhos for cross-coupling reactions) are critical to minimize side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry. For example, the bromodifluoromethyl group shows distinct ¹⁹F NMR signals at δ -70 to -90 ppm .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry and supramolecular interactions (e.g., halogen bonding involving bromine). Mercury software (Cambridge Crystallographic Data Centre) aids in visualizing packing patterns and void analysis .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for bromine isotope signatures .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as brominated pyrazoles often cause irritation .

- Ventilation : Conduct reactions in fume hoods due to potential release of toxic HF or HBr vapors during decomposition .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do electronic effects of the bromodifluoromethyl group influence the reactivity of this pyrazole derivative in cross-coupling reactions?

- Methodological Answer : The bromodifluoromethyl group is strongly electron-withdrawing (-I effect), which polarizes the pyrazole ring and directs electrophilic substitution to the 4-position. In Suzuki-Miyaura couplings, this group reduces electron density at the reactive site, necessitating bulky ligands (e.g., XPhos) to stabilize the palladium catalyst and prevent β-hydride elimination . Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What strategies can mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Ligand Optimization : Use XPhos or SPhos ligands to enhance catalytic efficiency in cross-coupling reactions .

- Solvent Control : Non-polar solvents (e.g., toluene) reduce nucleophilic side reactions compared to DMF .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally sensitive intermediates .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of electrophilic substitution reactions in bromodifluoromethyl-substituted pyrazoles?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the 4-position often exhibits higher electron density due to resonance stabilization, making it prone to electrophilic attack. Molecular electrostatic potential (MEP) maps visualize charge distribution, aiding in rationalizing experimental outcomes .

Q. How does the presence of both bromine and difluoromethyl groups affect the compound's potential as a ligand in coordination chemistry?

- Methodological Answer :

- Halogen Bonding : Bromine participates in X···N/O interactions, stabilizing metal-organic frameworks (MOFs) .

- Steric Effects : The difluoromethyl group introduces steric hindrance, influencing ligand denticity. For example, it may favor monodentate over bidentate binding modes in transition metal complexes .

- Electronic Tuning : The electron-withdrawing groups enhance Lewis acidity at the metal center, useful in catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.